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Compound of Interest

Compound Name: 2,6-Dimethylisonicotinic acid

Cat. No.: B1307873

For researchers and drug development professionals, a detailed comparative analysis of 2,6-
dimethylisonicotinic acid and 2,6-dichloroisonicotinic acid reveals key structural and
physicochemical differences that influence their potential applications. This guide provides a
side-by-side examination of their properties, supported by available experimental data, to
inform further research and development.

The substitution of methyl groups versus chlorine atoms at the 2 and 6 positions of the
isonicotinic acid scaffold imparts distinct electronic and steric characteristics to these
molecules. These differences can significantly impact their crystal packing, solubility, acidity,
and ultimately, their biological activity.

Physicochemical Properties: A Tale of Two
Substituents

A summary of the key physicochemical properties for both compounds is presented below. It is
important to note that while experimental data for 2,6-dichloroisonicotinic acid is more readily
available, some parameters for 2,6-dimethylisonicotinic acid are predicted or remain to be
experimentally determined.
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2,6-Dimethylisonicotinic 2,6-Dichloroisonicotinic
Property . .
Acid Acid
Molecular Formula CsHoaNO2[1] CeH3CI2NO2[2]
Molecular Weight 151.16 g/mol [1] 192.00 g/mol [2]
Melting Point Not available 209-212 °C[3]
Boiling Point Not available 437.8 °C (Predicted)[3]
pKa Not available 2.63 = 0.10 (Predicted)[3]
N ) Soluble in Methanol, Insoluble
Solubility Not available

in water.[3]

Structural Analysis: Insights from Crystallography

A detailed structural comparison relies heavily on X-ray crystallography data, which provides
precise measurements of bond lengths and angles.

For 2,6-dichloroisonicotinic acid, a crystal structure is available in the Cambridge
Crystallographic Data Centre (CCDC) under the deposition number 601781[2]. Analysis of this
data would reveal the precise geometry of the molecule, including the C-Cl bond lengths, the
bond angles within the pyridine ring, and the conformation of the carboxylic acid group. This
information is critical for understanding intermolecular interactions, such as hydrogen bonding
and halogen bonding, which dictate the crystal packing and can influence physical properties
like solubility and melting point.

Unfortunately, to date, no publicly available crystal structure data for 2,6-dimethylisonicotinic
acid has been found. The absence of this experimental data prevents a direct comparison of
bond lengths and angles. However, we can infer structural differences based on the
fundamental properties of the methyl and chloro substituents.

» Steric Effects: The methyl group is larger than the chlorine atom. This increased steric bulk
at the 2 and 6 positions in 2,6-dimethylisonicotinic acid would likely lead to greater steric
hindrance around the pyridine nitrogen and the carboxylic acid group. This could influence
the planarity of the molecule and affect how molecules pack in a crystal lattice.
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» Electronic Effects: Chlorine is a highly electronegative atom and exerts a strong electron-
withdrawing inductive effect (-1). In contrast, the methyl group is electron-donating through an
inductive effect (+1) and hyperconjugation. These opposing electronic effects will significantly
alter the electron density distribution within the pyridine ring. The electron-withdrawing nature
of the chlorine atoms in 2,6-dichloroisonicotinic acid is expected to decrease the basicity of
the pyridine nitrogen and increase the acidity of the carboxylic acid proton, which is
consistent with its low predicted pKa. Conversely, the electron-donating methyl groups in 2,6-
dimethylisonicotinic acid would be expected to increase the basicity of the pyridine
nitrogen and decrease the acidity of the carboxylic acid, resulting in a higher pKa compared
to its dichloro counterpart.

Experimental Protocols

To obtain the missing experimental data and to perform a comprehensive characterization, the
following standard protocols are recommended:

Determination of Melting Point

A calibrated digital melting point apparatus should be used. A small amount of the crystalline
sample is packed into a capillary tube and heated at a controlled rate. The temperature range
over which the sample melts is recorded.

Determination of pKa (Potentiometric Titration)

o Solution Preparation: Prepare a standard solution of the acid (e.g., 0.01 M) in a suitable
solvent mixture (e.g., water/methanol) to ensure solubility.

« Titration: Titrate the acid solution with a standardized solution of a strong base (e.g., 0.1 M
NaOH), monitoring the pH using a calibrated pH meter after each addition of the titrant.

o Data Analysis: Plot the pH versus the volume of base added. The pKa can be determined
from the pH at the half-equivalence point.

Determination of Solubility

o Equilibrium Method: Add an excess amount of the solid compound to a known volume of the
solvent of interest (e.g., water, methanol, DMSO) in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48
hours) to ensure equilibrium is reached.

Analysis: After equilibration, filter the suspension to remove the undissolved solid. The
concentration of the dissolved compound in the filtrate is then determined using a suitable
analytical technique, such as HPLC or UV-Vis spectroscopy.

Single-Crystal X-ray Diffraction

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can
be achieved through various techniques such as slow evaporation of a saturated solution,
vapor diffusion, or cooling crystallization from a suitable solvent.

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray
diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

Structure Solution and Refinement: Process the collected diffraction data to determine the
unit cell parameters and space group. Solve the crystal structure using direct methods or
Patterson methods, followed by refinement of the atomic positions and thermal parameters
to obtain the final structure.

Spectroscopic Analysis (NMR and IR)

NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-ds,
CDCIs). Acquire *H and 3C NMR spectra to confirm the chemical structure. For 2,6-
dichloroisonicotinic acid, the *H NMR spectrum in DMSO-de shows a singlet for the two
equivalent aromatic protons at o 7.85 ppm and a broad singlet for the carboxylic acid proton
at 6 13.90 ppm[3].

IR Spectroscopy: Obtain the infrared spectrum of the solid sample using a KBr pellet or an
ATR-FTIR spectrometer. Characteristic absorption bands for the carboxylic acid group (O-H
and C=0 stretching) and the pyridine ring vibrations can be identified. For 2,6-
dichloroisonicotinic acid, IR spectra are available and can be used for comparison[2].

Visualizing Experimental Workflows and Potential
Biological Relevance
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The following diagrams, generated using the DOT language, illustrate a typical experimental
workflow for characterizing these compounds and a hypothetical signaling pathway where such

molecules might be involved, given the known role of 2,6-dichloroisonicotinic acid as a plant
resistance inducer.
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Caption: Experimental workflow for the synthesis and comparative characterization of
isonicotinic acid derivatives.
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Caption: Hypothetical signaling pathway for plant resistance induction by isonicotinic acid
derivatives.

Conclusion

The structural and electronic differences between 2,6-dimethylisonicotinic acid and 2,6-
dichloroisonicotinic acid are significant. The chloro-substituted derivative is a more acidic,
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electron-deficient molecule, while the methyl-substituted analog is expected to be more basic
and electron-rich. A complete comparative analysis is currently hampered by the lack of
experimental data for 2,6-dimethylisonicotinic acid, particularly its crystal structure. The
experimental protocols outlined in this guide provide a roadmap for obtaining this crucial
information. Future studies should focus on the synthesis, purification, and comprehensive
characterization of 2,6-dimethylisonicotinic acid to enable a direct and thorough comparison
with its dichloro- counterpart, which will be invaluable for guiding the design of new molecules
with tailored properties for applications in drug discovery and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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